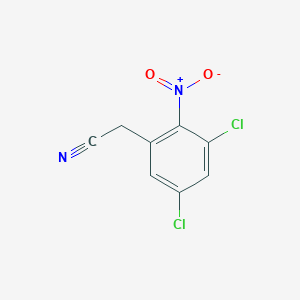![molecular formula C10H8F6O B12445435 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1000572-70-2](/img/structure/B12445435.png)
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a white crystalline powder that is slightly soluble in acetonitrile and chloroform . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, including neurokinin-1 (NK-1) receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method includes dissolving the ketone in methanol and adding a sodium borohydride solution under ice bath conditions. The reaction is allowed to proceed for two hours, followed by acidification with hydrochloric acid to neutralize the reaction mixture. The solvent is then removed by distillation, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction reactions but on a larger scale. The use of transition metal catalysts, such as ruthenium, can enhance the efficiency of the reaction. these methods may require stringent reaction conditions and can be associated with high energy consumption and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethane.
Substitution: 2-[2,5-Bis(trifluoromethyl)phenyl]ethyl chloride.
Scientific Research Applications
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is widely used in scientific research due to its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of NK-1 receptor antagonists, which are used to treat conditions such as chemotherapy-induced nausea and vomiting . Additionally, this compound is used in the synthesis of antidepressants and other central nervous system agents .
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of NK-1 receptor antagonists, the compound contributes to the formation of molecules that can bind to and inhibit the NK-1 receptor, thereby preventing the binding of substance P, a neuropeptide associated with pain and nausea .
Comparison with Similar Compounds
Similar Compounds
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral intermediate used in pharmaceutical synthesis.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the above compound, also used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in various organic reactions.
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structure, which includes two trifluoromethyl groups that enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system .
Properties
CAS No. |
1000572-70-2 |
|---|---|
Molecular Formula |
C10H8F6O |
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5,17H,3-4H2 |
InChI Key |
NVDBUUNRDLPKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
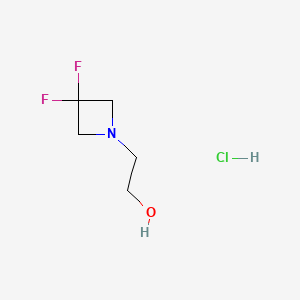

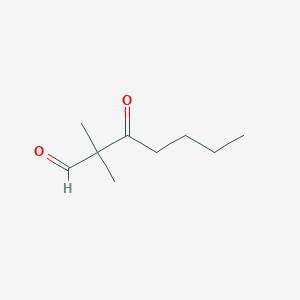
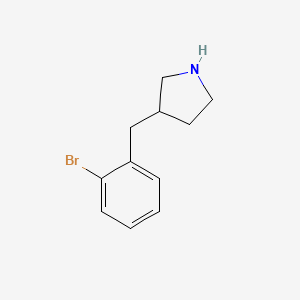
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
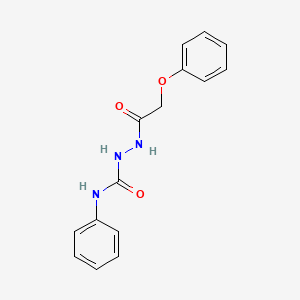
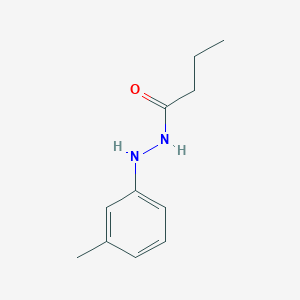
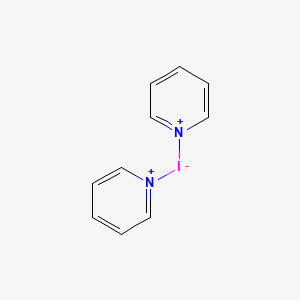
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
